molecular formula C10H10N2O4S B1519642 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid CAS No. 1051333-34-6

3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid

Cat. No. B1519642
CAS RN: 1051333-34-6
M. Wt: 254.26 g/mol
InChI Key: MJTQRKUVVKQARB-UHFFFAOYSA-N
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Description

“3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid” is a chemical compound with the molecular formula C10H10N2O4S and a molecular weight of 254.26 g/mol .


Synthesis Analysis

While specific synthesis methods for “3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid” were not found, it’s worth noting that compounds of similar structure can be synthesized using Suzuki–Miyaura coupling . This method involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of “3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid” can be represented by the InChI code: 1S/C10H10N2O4S/c1-7-2-3-8 (10 (13)14)6-9 (7)17 (15,16)12-5-4-11/h2-3,6,12H,5H2,1H3, (H,13,14).


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, it could potentially be used in Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds .

Scientific Research Applications

Medicinal Chemistry: Bioisostere Development

3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid: can serve as a bioisostere in medicinal chemistry. Bioisosteres are compounds where certain atoms or groups are replaced with other atoms or groups without significantly altering the biological activity. This compound, with its sulfamoyl group, can mimic the function of amides, ureas, and carbamates, potentially leading to new therapeutic agents .

Material Science: Polymer Synthesis

In material science, this compound could be utilized in the synthesis of polymers through Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry. This innovative approach allows for the creation of polymers with unique properties, such as high thermal stability and tunable glass transition temperatures, which are valuable in developing advanced materials .

Chemical Synthesis: Sulfamide Formation

The compound’s sulfamoyl group is pivotal in the formation of sulfamides, which are valuable in chemical synthesis. Sulfamides can act as hydrogen-bond donors and acceptors, enabling their use in anion-binding catalysis and as intermediates in the synthesis of more complex molecules .

Analytical Chemistry: Chromatography

In analytical chemistry, 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid could be used to modify surfaces in chromatography. Its unique structure allows for the potential development of new stationary phases that can improve the separation of complex mixtures .

Life Sciences: Drug Discovery

This compound’s ability to form hydrogen bonds makes it a candidate for drug discovery, where it can be used to design molecules that interact specifically with biological targets. Its structural features could be exploited to enhance the selectivity and potency of new drugs .

Environmental Science: Pollutant Removal

The sulfamoyl group in 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid could be used to create materials that capture and remove pollutants from the environment. Its chemical reactivity might be harnessed to bind heavy metals or organic pollutants, aiding in environmental cleanup efforts .

Nanotechnology: Sensor Development

In nanotechnology, this compound could be incorporated into sensors. The sulfamoyl group’s reactivity with specific analytes could lead to the development of highly sensitive and selective sensors for detecting environmental or biological substances .

Catalysis: Anion-Binding Catalysis

Finally, in the field of catalysis, 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid can be used to create anion-binding catalysts. These catalysts can facilitate a variety of chemical reactions, including those that are challenging to catalyze by traditional means, by stabilizing transition states or intermediates through non-covalent interactions .

properties

IUPAC Name

3-(cyanomethylsulfamoyl)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-7-2-3-8(10(13)14)6-9(7)17(15,16)12-5-4-11/h2-3,6,12H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTQRKUVVKQARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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